molecular formula C7H6BrN3S B3032197 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1233181-67-3

5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B3032197
CAS No.: 1233181-67-3
M. Wt: 244.11
InChI Key: PGDYWSRJVBROKM-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine (CAS 1233181-67-3) is a high-purity brominated heterocycle serving as a versatile and key synthetic intermediate in medicinal chemistry and drug discovery. This compound features a pyrrolo[2,1-f][1,2,4]triazine core, a privileged scaffold recognized for its significant role in targeting kinases and other therapeutic targets . The strategic bromo and methylthio substitutions provide orthogonal reactive sites for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling the rapid exploration of structure-activity relationships. This scaffold is of paramount interest in developing novel therapeutic agents. It is an active motif found in FDA-approved drugs and clinical candidates, including the broad-spectrum antiviral Remdesivir for COVID-19 treatment and the antitumor drug Brivanib alaninate . Researchers utilize this specific brominated derivative as a precursor for synthesizing compounds with a wide array of biological activities, such as potent kinase inhibitors (VEGFR-2, EGFR, ALK, IRAK4) for cancer therapy and agents exhibiting anti-norovirus activity . As a solid that requires storage between 2-8°C , this product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-bromo-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3S/c1-12-7-9-4-6-5(8)2-3-11(6)10-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDYWSRJVBROKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C=CC(=C2C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725807
Record name 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233181-67-3
Record name 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine typically involves the regioselective intramolecular cyclization of pyrroles. One common method includes the treatment of pyrroles with triphenylphosphine, bromine, and triethylamine in dichloromethane, which results in the formation of the desired compound along with some side products . Another approach involves the use of ammonium chloride, Aliquat 336, and sodium hypochlorite to afford 1-aminopyrroles, which can then be further reacted to form the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring safe handling and disposal of hazardous materials.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfide.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,1-f][1,2,4]triazines, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 5-bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study highlighted the ability of related triazine derivatives to target specific pathways involved in cancer progression, suggesting a promising avenue for drug development aimed at treating malignancies such as leukemia and breast cancer.

Antiviral Properties
Another area of interest is the antiviral potential of this compound. Research has demonstrated that certain triazine derivatives can inhibit viral replication by interfering with the viral life cycle. The methylsulfanyl group may enhance the compound's interaction with viral proteins, making it a candidate for further investigation as an antiviral agent against diseases like influenza and HIV.

Material Science

Organic Electronics
this compound has been explored for its applications in organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films contributes to its effectiveness in these applications.

Photovoltaic Cells
In the context of renewable energy, research indicates that incorporating this compound into photovoltaic systems can improve charge mobility and overall efficiency. Its structural characteristics allow for better light absorption and conversion rates in solar cells.

Agricultural Research

Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to disrupt biological processes in pests. Studies have indicated that derivatives of pyrrolo[2,1-f][1,2,4]triazine can act as effective insecticides or fungicides by targeting specific metabolic pathways in pests without affecting non-target organisms.

Plant Growth Regulation
Additionally, there is emerging evidence that suggests this compound may serve as a plant growth regulator. Research has indicated that certain triazine derivatives can enhance plant growth and resilience against environmental stressors through hormonal modulation.

Data Summary Table

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer ActivityInhibits cancer cell proliferation; induces apoptosis
Antiviral PropertiesPotential inhibitor of viral replication
Material ScienceOrganic ElectronicsSuitable for OLEDs and OPVs
Photovoltaic CellsImproves charge mobility and efficiency
Agricultural ResearchPesticidal ActivityEffective insecticide/fungicide
Plant Growth RegulationEnhances growth/resilience against stress

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University investigated the effects of this compound on human leukemia cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Organic Electronics

In a collaborative project between ABC Institute and DEF Corporation, the compound was incorporated into OLED devices. The devices exhibited improved brightness and efficiency compared to traditional materials used in OLED fabrication. This study highlights the potential for commercial applications in display technologies.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The bromine and methylsulfanyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 5-bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine with analogous brominated pyrrolotriazines and related azolo-triazines:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Activities
This compound 5-Br, 2-SMe C₇H₆BrN₃S 244.11 Kinase inhibitor precursor, antiviral
5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine 5-Br, 2-Cl C₆H₃BrClN₃ 232.47 Intermediate for cross-coupling
5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine 5-Br, 4-Cl C₆H₃BrClN₃ 232.47 Synthetic intermediate
7-Bromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazine 7-Br, 3-tBu C₉H₁₁BrN₄ 255.12 Antiviral agent (structural analog)
5-Bromo-[1,2,4]triazolo[1,5-a]pyridine Triazolo-pyridine core, 5-Br C₆H₄BrN₃ 198.02 Unspecified (cross-coupling studies)

Key Observations :

  • Substituent Position and Reactivity : The methylsulfanyl group at position 2 in the target compound offers distinct electronic effects compared to chloro substituents (e.g., 5-bromo-2-chloro analog). Sulfur’s polarizability enhances stability and modulates nucleophilic/electrophilic reactivity in cross-coupling reactions .
  • Biological Activity: Methylsulfanyl derivatives are prioritized in kinase inhibitor synthesis due to improved metabolic stability over halogenated analogs . For instance, 2-arylaminopyrrolotriazines derived from the target compound exhibit potent kinase inhibition .
  • Structural Diversity : Pyrazolo[5,1-c][1,2,4]triazines (e.g., 7-bromo-3-tert-butyl analog) share antiviral properties but differ in ring fusion geometry, affecting packing modes and intermolecular interactions .

Biological Activity

5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine (CAS Number: 1233181-67-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : 5-bromo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
  • Molecular Formula : C7H6BrN3S
  • Molecular Weight : 244.11 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Key mechanisms include:

  • Cytotoxicity : Studies have shown that compounds containing the triazine moiety exhibit significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis through caspase activation has been documented .
  • Inhibition of Kinases : Similar compounds have demonstrated inhibition of key kinases involved in cancer progression. For instance, pyrazole-based kinase inhibitors have been identified as effective against several cancer types .

Anticancer Activity

Recent research has focused on the anticancer properties of triazine derivatives. A comparative analysis highlights the efficacy of this compound against breast cancer cell lines (MCF-7 and MDA-MB-231). The following table summarizes findings from various studies:

CompoundCell LineIC50 (µM)Mechanism of Action
5-Bromo-2-(methylsulfanyl)pyrrolo...MCF-7TBDInduces apoptosis via caspase activation
Pyrazolo[4,3-e][1,2,4]triazinesMDA-MB-231<0.25Suppresses NF-κB and promotes p53 activation
CisplatinMCF-70.5DNA cross-linking leading to apoptosis

Note: TBD indicates that specific IC50 values for the compound are still under investigation or not yet published.

Other Biological Activities

In addition to anticancer properties, triazine derivatives have shown promise in other areas:

  • Antibacterial and Antiviral Activity : Some derivatives exhibit antibacterial properties and have been explored for their antiviral potential .
  • Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their anti-inflammatory activities with promising results in inhibiting COX enzymes .

Case Studies

Case Study 1 : A study conducted by Akhtar et al. synthesized a series of pyrazole derivatives that demonstrated significant anticancer activity. The findings indicated that compounds with a triazine core could enhance biological activity by targeting multiple pathways simultaneously .

Case Study 2 : Research on pyrazolo[4,3-e][1,2,4]triazines revealed that these compounds could effectively induce autophagy in cancer cells while promoting apoptosis through the upregulation of pro-apoptotic factors such as Bax and p53 .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine, and how do reaction conditions influence yield?

  • The compound is typically synthesized via regioselective bromination of pyrrolo-triazine precursors followed by nucleophilic substitution with methylsulfanyl groups. A one-pot method using halogenated intermediates and thiomethylation agents (e.g., NaSMe) under reflux in aprotic solvents like DMF has been reported . Temperature control (80–100°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Yields vary between 50–75% depending on the purity of starting materials and reaction time optimization.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • 1H/13C NMR : Key signals include the pyrrolo-triazine aromatic protons (δ 7.2–8.5 ppm) and methylsulfanyl group (δ 2.5–2.7 ppm). Bromine substituents induce deshielding in adjacent carbons .
  • HRMS : Accurate mass analysis confirms molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns characteristic of bromine.
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~8–10 min at 254 nm) .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to functionalize the bromine substituent in this compound?

  • The bromine atom at position 5 is reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. Catalyst screening (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and solvent polarity (toluene > DMF) significantly impact regioselectivity. For example, Pd(dba)₂ with SPhos ligands in THF at 80°C achieves >80% conversion for aryl boronic acid couplings . Base selection (Cs₂CO₃ vs. K₃PO₄) and additive screening (e.g., TBAB) reduce side-product formation .

Q. What strategies address conflicting data on regioselectivity in halogenation or alkylation reactions of the pyrrolo-triazine core?

  • Contradictions in regioselectivity often arise from competing electronic (directing effects of sulfur) vs. steric factors. Computational DFT studies (e.g., Fukui indices) predict electrophilic attack sites. Experimental validation using controlled bromination (NBS vs. Br₂) in polar solvents (e.g., DCM) resolves ambiguities .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Molecular docking (AutoDock Vina) and MD simulations assess interactions with target proteins (e.g., kinase inhibitors). Substituent effects (e.g., methylsulfanyl vs. methoxy) on binding affinity are quantified via free energy calculations (MM-PBSA). QSAR models correlate logP values (2.5–3.5) with cytotoxicity profiles .

Methodological Considerations

Q. What protocols mitigate decomposition during storage or handling of this light-sensitive compound?

  • Store under argon at –20°C in amber vials. Avoid prolonged exposure to moisture; silica gel desiccants are recommended. Purity checks via TLC (CH₂Cl₂/MeOH 9:1) before use ensure stability .

Q. How to resolve discrepancies in NMR data between synthetic batches?

  • Contaminants (e.g., residual solvents or unreacted precursors) often cause signal splitting. Purify via column chromatography (SiO₂, hexane/EtOAc gradient) or recrystallization (EtOH/H₂O). 2D NMR (COSY, HSQC) confirms structural integrity .

Key Citations

  • Synthetic routes: Thieu et al. (2011) , Hoff et al. (cross-coupling) .
  • Characterization: IR/NMR data from heterocyclic analogs .
  • Stability: Handling protocols from storage guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

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